Pbox-6

Apoptosis Chemoresistance Bcl-2

Research on Bcl-2-mediated chemoresistance and T315I Bcr-Abl-driven CML models faces limited translational tools. PBOX-6 (CAS 290814-68-5) is a pyrrolo-1,5-benzoxazepine microtubule-depolymerizing agent that directly addresses this gap: - Binds a tubulin site distinct from vinblastine/colchicine, retaining potency in imatinib-resistant (T315I) CML and MDR cancer lines. - Induces JNK-dependent phosphorylation of Bcl-2/Bcl-XL, overcoming resistance to etoposide and actinomycin D. - Available in ≥98% purity (HPLC) from BenchChem, with ambient international shipping for research-use-only procurement.

Molecular Formula C25H20N2O3
Molecular Weight 396.4 g/mol
CAS No. 290814-68-5
Cat. No. B1678573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbox-6
CAS290814-68-5
SynonymsPBOX-6
pyrrolo-1,5-benzoxazepine-6
Molecular FormulaC25H20N2O3
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3
InChIKeySOIZAFVNIXAZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pbox-6 Compound Procurement Guide


Pbox-6 (CAS 290814-68-5), chemically designated as 7-[(dimethylcarbamoyl)oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine, is a well-characterized member of the pyrrolo-1,5-benzoxazepine (PBOX) series [1]. It functions as a microtubule-depolymerizing agent that potently induces apoptosis in a wide range of cancer cell types, including those resistant to conventional chemotherapeutics, by binding to a tubulin site distinct from that of vinblastine and colchicine . Its mechanism involves the JNK-dependent phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, which enables it to overcome Bcl-2-mediated drug resistance [2].

Pbox-6 Irreplaceability


Generic microtubule-targeting agents (MTAs) such as paclitaxel, vinblastine, and colchicine are not functionally interchangeable with Pbox-6. Unlike these agents, Pbox-6 binds a distinct site on tubulin [1], which translates to a unique mechanistic and resistance profile: it overcomes Bcl-2-mediated chemoresistance—a major limitation of standard chemotherapeutics like etoposide and actinomycin D [2]—and retains potent efficacy against imatinib-resistant CML cells harboring the T315I Bcr-Abl mutation [3]. Furthermore, Pbox-6's JNK-dependent apoptosis induction and caspase-3-independent cell death pathway [4] are not general properties of the MTA class, making direct substitution with a cheaper analog a critical scientific risk.

Pbox-6 Differentiation Evidence


Bcl-2-Mediated Chemoresistance Reversal

Pbox-6 selectively induces apoptosis in Bcl-2-overexpressing cancer cells, whereas standard chemotherapeutic agents etoposide, actinomycin D, and UV irradiation are rendered ineffective by Bcl-2 overexpression. In CEM leukemia cells engineered to overexpress Bcl-2 (CEM-Bcl-2), Pbox-6 induces apoptosis, while these comparator agents fail to do so [1].

Apoptosis Chemoresistance Bcl-2 Leukemia

T315I Bcr-Abl Mutation In Vivo Efficacy

Pbox-6 demonstrates in vivo efficacy against the highly resistant T315I Bcr-Abl mutant, a key clinical challenge in CML where first-line tyrosine kinase inhibitors like imatinib are ineffective [1]. In a CML mouse model of the T315I Bcr-Abl mutant, Pbox-6 treatment resulted in significant anti-tumor activity, whereas imatinib lacks efficacy against this mutation.

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation In Vivo Model

Cytotoxicity Across Breast Cancer Lines

Pbox-6 exhibits potent, ER-status-independent cytotoxicity against a panel of breast cancer cell lines, with IC50 values ranging from 1.0 to 2.3 µM. Notably, it shows enhanced potency in SK-BR-3 cells, which overexpress the HER-2 oncogene associated with aggressive disease and chemotherapy resistance [1].

Breast Cancer HER-2 Estrogen Receptor Cytotoxicity

In Vivo Mammary Carcinoma Growth Inhibition

In a mouse mammary carcinoma model, intratumoral administration of Pbox-6 at 7.5 mg/kg resulted in a statistically significant inhibition of tumor growth (p=0.04, n=5, Student's t-test) [1]. This provides direct in vivo evidence of anti-tumor activity.

In Vivo Tumor Growth Mammary Carcinoma Therapeutic Efficacy

Synergy with Carboplatin in MDR Neuroblastoma

Pbox-6 synergistically enhances the apoptotic effects of carboplatin in both drug-sensitive and multidrug-resistant (MDR) neuroblastoma cell lines. It induces cleavage of Bcl-2 and downregulation of Mcl-1, and gene silencing of Mcl-1 sensitizes cells to carboplatin, demonstrating a key mechanistic role [1].

Neuroblastoma Synergy Carboplatin Multidrug Resistance

Caspase-3-Independent Apoptosis Mechanism

Pbox-6 induces apoptosis and DNA fragmentation in MCF-7 breast cancer cells, which lack Caspase-3, through the activation of Caspase-7 [1]. This contrasts with many standard chemotherapeutics that require Caspase-3 for execution.

Apoptosis Mechanism Caspase-3 Caspase-7 DNA Fragmentation

Pbox-6 Application Scenarios


Imatinib-Resistant CML Research

Pbox-6 is a validated research tool for studying CML models resistant to first-line tyrosine kinase inhibitors, particularly those harboring the T315I Bcr-Abl mutation. Its demonstrated in vivo efficacy in this context [4] makes it suitable for investigating alternative therapeutic strategies and resistance mechanisms.

Bcl-2 Chemoresistance in Leukemia/Lymphoma

Given its unique ability to induce apoptosis in Bcl-2-overexpressing cells that are resistant to standard agents like etoposide and actinomycin D [4], Pbox-6 is a critical probe for dissecting the role of Bcl-2 family proteins in drug resistance and for validating apoptosis-targeted therapies.

MDR Neuroblastoma Combination Therapy

Pbox-6's synergistic enhancement of carboplatin-induced apoptosis in MDR neuroblastoma cell lines [4] supports its use in preclinical combination studies aimed at improving treatment outcomes in this difficult-to-treat pediatric cancer.

HER-2+ Breast Cancer Models

The enhanced potency of Pbox-6 against HER-2-overexpressing SK-BR-3 breast cancer cells [4] positions it as a useful tool for developing and testing novel interventions in aggressive breast cancer subtypes characterized by HER-2 amplification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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